REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[N:6][C:7]=1Cl.[CH:13]1([N:16]2[CH2:21][CH2:20][CH:19]([NH2:22])[CH2:18][CH2:17]2)[CH2:15][CH2:14]1.C(N(CC)C(C)C)(C)C>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[N:6][C:7]=1[NH:22][CH:19]1[CH2:20][CH2:21][N:16]([CH:13]2[CH2:15][CH2:14]2)[CH2:17][CH2:18]1
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Name
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|
Quantity
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0.4 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=NC1Cl)S(=O)(=O)N
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Name
|
|
Quantity
|
0.3 g
|
Type
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reactant
|
Smiles
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C1(CC1)N1CCC(CC1)N
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Name
|
|
Quantity
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0.37 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
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3 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product was isolated by concentration
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Type
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CUSTOM
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Details
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was purified on silica gel, which
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Type
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WASH
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Details
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was eluted with ethyl acetate
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Name
|
|
Type
|
product
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Smiles
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ClC=1C=C(C=NC1NC1CCN(CC1)C1CC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |